chemical structure and properties of 1-(1-Chloroethyl)pyrrolidin-2-one
chemical structure and properties of 1-(1-Chloroethyl)pyrrolidin-2-one
Content Type: Technical Whitepaper & Chemical Profile Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Reactive Intermediate / Specialized Reagent
Executive Summary
1-(1-Chloroethyl)pyrrolidin-2-one is a specialized, highly reactive electrophilic intermediate derived from the hydrochlorination of N-vinylpyrrolidone (NVP).[1] Unlike its commercially ubiquitous isomer, 1-(2-chloroethyl)pyrrolidin-2-one, the 1-chloroethyl variant functions as a hemiaminal chloride (specifically an
This compound is characterized by a labile chlorine atom at the
Key Distinction:
-
1-(1-Chloroethyl)... (Target): Reactive intermediate,
-chloro, electrophilic C-1.[1] -
1-(2-Chloroethyl)... (Common Isomer): Stable reagent,
-chloro, nucleophilic substitution requires stronger conditions.[1]
Chemical Structure & Bonding[1]
Molecular Configuration
The molecule consists of a 5-membered lactam (pyrrolidin-2-one) ring substituted at the nitrogen with a 1-chloroethyl group.[1]
-
IUPAC Name: 1-(1-Chloroethyl)pyrrolidin-2-one[1]
-
Molecular Formula:
-
Molecular Weight: 147.60 g/mol [1]
-
Chirality: The C-1 carbon of the ethyl group is a stereocenter, resulting in
and enantiomers. In standard synthesis from achiral NVP, it is obtained as a racemate.
Electronic Properties & Stability
The reactivity is governed by the "hemiaminal chloride" motif. The nitrogen lone pair can donate electron density into the C-Cl antibonding orbital, facilitating the departure of the chloride ion and the formation of a resonance-stabilized
This equilibrium makes the compound highly susceptible to:
-
Hydrolysis: Rapidly decomposes in water to 2-pyrrolidone, acetaldehyde, and HCl.[1]
-
Nucleophilic Attack: Reacts readily with alcohols, amines, and thiols.
-
Elimination: Can revert to N-vinylpyrrolidone under basic or thermal stress.[1]
Synthesis & Production
The primary route to 1-(1-chloroethyl)pyrrolidin-2-one is the anhydrous hydrochlorination of N-vinylpyrrolidone.[1] This reaction follows Markovnikov's rule due to the stabilization of the intermediate carbocation by the nitrogen lone pair.
Protocol: Anhydrous Hydrochlorination
Reagents:
-
N-Vinylpyrrolidone (NVP) (Distilled, stabilized)
-
Hydrogen Chloride (HCl) gas (Anhydrous)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and thermometer. Flush with Argon.
-
Solvation: Dissolve NVP (1.0 eq) in anhydrous DCM (0.5 M concentration). Cool the solution to 0°C to suppress polymerization.
-
Addition: Slowly bubble anhydrous HCl gas through the solution. Monitor the reaction temperature; keep below 5°C.
-
Monitoring: The reaction is complete when the exotherm subsides and an aliquot shows total consumption of the alkene (NMR or IR - disappearance of vinyl stretch at ~1630 cm⁻¹).
-
Isolation: The product is thermally unstable. Remove solvent under high vacuum at low temperature (< 20°C). Use immediately for the subsequent step.
Caution: Do not attempt aqueous workup.[1][2] The product hydrolyzes instantly.
Reactivity Profile & Mechanisms
The compound acts as a "masked" N-vinylpyrrolidone or an activated alkylating agent.[1]
Electrophilic Substitution ( / Mixed)
The C-Cl bond is weakened by the adjacent nitrogen. Reaction with nucleophiles (
-
Reaction with Alcohols (ROH): Forms N-(1-alkoxyethyl)pyrrolidin-2-ones.[1]
-
Reaction with Carboxylates (RCOO⁻): Forms N-(1-acyloxyethyl)pyrrolidin-2-ones (prodrug esters).[1]
Elimination
In the presence of non-nucleophilic bases (e.g., TEA, DBU) or upon heating, the compound eliminates HCl to regenerate N-vinylpyrrolidone.
Visualization: Synthesis and Reactivity Pathways
Caption: Synthesis of 1-(1-Chloroethyl)pyrrolidin-2-one from NVP and its divergent reactivity pathways (Substitution vs. Elimination).
Physicochemical Properties (Estimated)
Due to its instability, definitive experimental constants are rare in literature. Values below are estimated based on structural homologs (e.g., N-chloromethylpyrrolidinone).
| Property | Value (Estimated/Observed) | Notes |
| Physical State | Colorless to pale yellow oil | Hygroscopic; fumes in moist air.[1] |
| Boiling Point | Decomposes > 80°C | Cannot be distilled at atm pressure.[1] |
| Density | ~1.15 g/cm³ | Estimated.[1] |
| Solubility | DCM, THF, Toluene, Chloroform | Reacts with water, alcohols, DMSO. |
| Half-life ( | < 1 min in water | Hydrolysis is diffusion-controlled.[1] |
| Storage | -20°C, under Argon | Stable for days/weeks if strictly anhydrous. |
Applications in Drug Development
Prodrug Linker Synthesis
The 1-chloroethyl group serves as a "self-immolative" or metabolically labile linker.[1]
-
Mechanism: An active drug (containing a carboxylic acid or alcohol) is reacted with 1-(1-chloroethyl)pyrrolidin-2-one.[1]
-
Result: The drug is linked via a hemiaminal ether/ester bond.
-
Release: In vivo, enzymatic or chemical hydrolysis cleaves the hemiaminal bond, releasing the active drug, acetaldehyde, and pyrrolidone (a biocompatible excipient).
Peptide Synthesis Protection
Can be used to protect amide nitrogens or carboxylic acids during specific synthetic sequences, removable by mild acid hydrolysis.
Safety & Toxicology
Hazard Classification:
-
Skin/Eye Corrosive: Generates HCl upon contact with moisture in tissue.[1]
-
Alkylating Agent: Potential mutagen.[1] Handle with extreme care in a fume hood.
-
Lachrymator: Irritating vapors.[1]
Handling Protocol:
-
PPE: Double nitrile gloves, chemical splash goggles, face shield.
-
Neutralization: Quench spills with saturated sodium bicarbonate solution before attempting cleanup.[1]
References
-
Reppe, W. (1955). Polyvinylpyrrolidone.[1][2][3] Verlag Chemie. (Foundational work on N-vinylpyrrolidone chemistry and hydrochlorination).
- Pitha, J. (1978). "Preparation of N-vinylpyrrolidone derivatives". Journal of Organic Chemistry, 43(10), 2021-2024. (Details electrophilic addition to NVP).
-
Ullmann's Encyclopedia of Industrial Chemistry . (2012). "2-Pyrrolidone and N-Vinylpyrrolidone".[1] Wiley-VCH.[1] Link
-
European Chemicals Agency (ECHA) . (2023). "Registration Dossier: N-Vinyl-2-pyrrolidone". (Provides toxicity data for the precursor and hydrolysis products). Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Mechanistic grounding for hemiaminal chloride reactivity).
(Note: Specific CAS 51333-90-5 is sometimes associated with the 2-chloro isomer or generic chloroethyl derivatives; verification of the specific 1-chloro isomer requires context of "alpha-chloro" in literature.)[1]
